molecular formula C12H12F3NO4 B1424506 Methyl 4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate CAS No. 1333918-49-2

Methyl 4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate

Cat. No. B1424506
CAS RN: 1333918-49-2
M. Wt: 291.22 g/mol
InChI Key: GJCIACULLPVASI-UHFFFAOYSA-N
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Description

“Methyl 4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate” is a chemical compound with the CAS Number: 1333918-49-2 . It has a molecular weight of 291.23 and a molecular formula of C12H12F3NO4 . This compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C12H12F3NO4 . This indicates that it contains 12 carbon atoms, 12 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

“Methyl 4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate” is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources .

Scientific Research Applications

  • Synthesis and Characterization for Radiopharmaceuticals : Taylor et al. (1996) described the synthesis of benzyl and benzoyl methyl derivatives of this compound for use in radiopharmaceuticals. These compounds were prepared with high specific activities, indicating potential applications in medical imaging and diagnostics (Taylor et al., 1996).

  • Reagent for N-phthaloylation in Chemistry : Casimir et al. (2002) reported the use of a related compound, Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB), as an efficient reagent for N-phthaloylation of amino acids and derivatives. This highlights its potential use in the synthesis of various chemical compounds (Casimir et al., 2002).

  • Precursor for Schiff Base Derivatives : A study by Mohamad et al. (2017) explored the use of methyl 4-(4-aminostyryl) benzoate, a compound with a similar structure, as a precursor for Schiff base derivatives. These derivatives have potential applications in various fields, including organic synthesis and material science (Mohamad et al., 2017).

  • Hydrogen-Bonded Structural Studies : Research by Portilla et al. (2007) on structurally related compounds demonstrated the formation of complex hydrogen-bonded sheets and chains in crystals. This research contributes to the understanding of molecular interactions and crystal engineering (Portilla et al., 2007).

  • Molecular Polarizability Studies in Liquid Crystals : Shahina et al. (2016) investigated the molecular polarizability of liquid crystalline mixtures containing compounds with similar structures. This research provides insights into the properties of liquid crystals, which are crucial in the design of electronic displays and other optical devices (Shahina et al., 2016).

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources. It’s possible that it could have various effects depending on the context of its use .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . As with any chemical, it should be handled with appropriate safety measures to prevent exposure and contamination .

Future Directions

The future directions for the use and study of “Methyl 4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate” are not specified in the available resources . Given its unique structure, it could potentially be of interest in various fields of chemistry and materials science .

properties

IUPAC Name

methyl 4-methyl-3-(2,2,2-trifluoroethoxycarbonylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO4/c1-7-3-4-8(10(17)19-2)5-9(7)16-11(18)20-6-12(13,14)15/h3-5H,6H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCIACULLPVASI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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